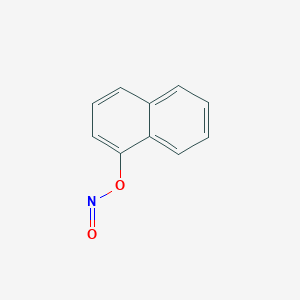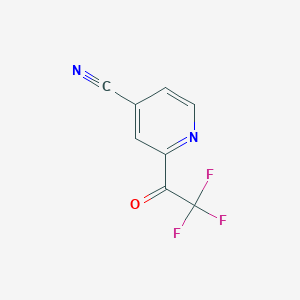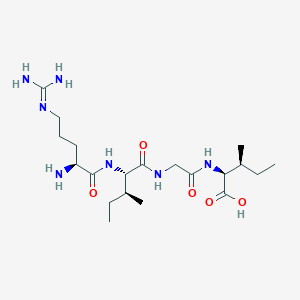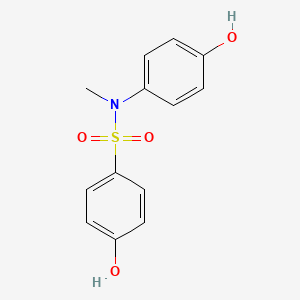
Naphthalen-1-yl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl nitrite is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon It is characterized by the presence of a nitrite group (-ONO) attached to the first carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl nitrite can be synthesized through the nitration of naphthalene followed by the conversion of the nitro group to a nitrite group. One common method involves the reaction of naphthalene with nitric acid in the presence of sulfuric acid to form nitronaphthalene. This intermediate is then reduced to naphthylamine, which is subsequently diazotized and treated with sodium nitrite to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and diazotization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-yl nitrate.
Reduction: Reduction of the nitrite group can yield naphthalen-1-ylamine.
Substitution: The nitrite group can be substituted by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Naphthalen-1-yl nitrate.
Reduction: Naphthalen-1-ylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl nitrite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a probe for investigating nitrosative stress in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which naphthalen-1-yl nitrite exerts its effects involves the release of nitric oxide (NO) upon decomposition. This NO can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include the activation of guanylate cyclase and the modulation of cyclic GMP levels, which play a role in vasodilation and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl nitrite: Similar structure but with the nitrite group on the second carbon.
Naphthalen-1-yl nitrate: Contains a nitrate group instead of a nitrite group.
Naphthalen-1-ylamine: Contains an amine group instead of a nitrite group.
Uniqueness
Naphthalen-1-yl nitrite is unique due to its specific reactivity and the ability to release nitric oxide, which is not a common feature among its analogs. This property makes it particularly valuable in studies related to nitrosative stress and NO signaling pathways.
Eigenschaften
CAS-Nummer |
918883-25-7 |
|---|---|
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
naphthalen-1-yl nitrite |
InChI |
InChI=1S/C10H7NO2/c12-11-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
KUBADMCIYRPCTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)

![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)

![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)



![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
